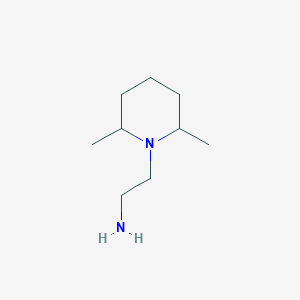![molecular formula C9H12ClNS B173770 2-[(3-Chlorobenzyl)thio]ethanamine CAS No. 106670-33-1](/img/structure/B173770.png)
2-[(3-Chlorobenzyl)thio]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Chlorobenzyl)thio]ethanamine, also known as 2-CBE, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the thioether family and is composed of two nitrogen atoms, three carbon atoms, and one sulfur atom. 2-CBE is an organosulfur compound that has been used in the synthesis of other compounds and has been studied for its biochemical and physiological effects.
科学的研究の応用
Chlorophenols and Environmental Implications
Research on chlorophenols, a group closely related to chlorobenzyl compounds, highlights their role as precursors to dioxins in chemical processes, including waste incineration. Studies reveal a correlation between chlorophenol concentrations and dioxin formation, underscoring the environmental impact of chlorinated compounds. Chlorophenols' generation through various pathways, including incomplete combustion and oxidative conversions, suggests a complex environmental footprint that may also apply to chlorobenzylthio derivatives (Peng et al., 2016).
Chlorobenzenes and Soil Remediation
Chlorobenzenes, sharing a structural motif with 2-[(3-Chlorobenzyl)thio]ethanamine, are known for their environmental persistence and toxicity. Research into their fate in soil and potential remediation strategies offers insights into managing such compounds' environmental impact. Techniques combining dechlorination and biodegradation represent promising approaches to mitigating soil contamination by chlorinated compounds (Brahushi et al., 2017).
Pharmacological Effects of Chlorinated Solvents
While explicitly avoiding drug dosage and side effects, it's worth noting that occupational exposure to chlorinated solvents, including those structurally related to chlorobenzylthio derivatives, has been linked to various adverse health outcomes. This underscores the importance of understanding and regulating exposure to chlorinated compounds in the workplace and potentially guides research into safer alternatives (Ruder, 2006).
特性
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6H,4-5,7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPNWHFXXYJXJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548952 |
Source


|
| Record name | 2-{[(3-Chlorophenyl)methyl]sulfanyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorobenzyl)thio]ethanamine | |
CAS RN |
106670-33-1 |
Source


|
| Record name | 2-{[(3-Chlorophenyl)methyl]sulfanyl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



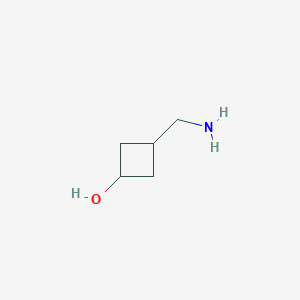

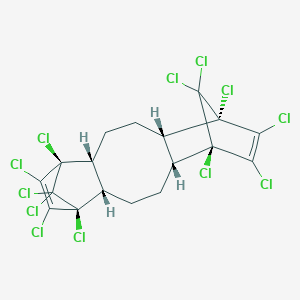
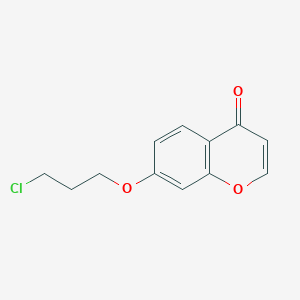
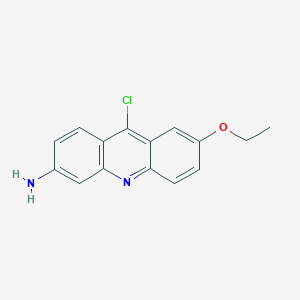

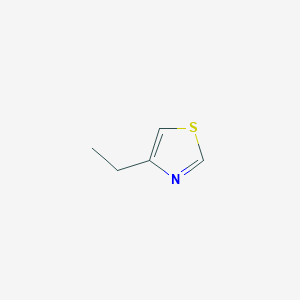

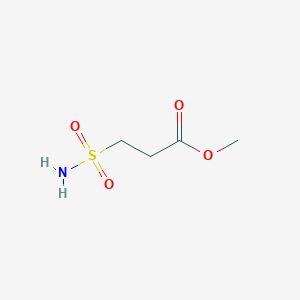

![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)
